Bosentan-13C2, d4 is a stable isotope-labeled derivative of bosentan, a dual endothelin receptor antagonist primarily used for the treatment of pulmonary arterial hypertension. The compound is characterized by the incorporation of two carbon-13 isotopes and four deuterium atoms into its molecular structure, which allows for enhanced tracking and quantification in various analytical applications. This compound is particularly valuable in pharmacokinetic studies and metabolic research due to its distinct isotopic signature.
Bosentan-13C2, d4 can be synthesized from bosentan through specific labeling reactions that introduce carbon-13 and deuterium into the molecule. It is commercially available from various chemical suppliers and is used extensively in research laboratories.
Bosentan-13C2, d4 falls under the category of pharmaceutical compounds and isotopically labeled standards. It is classified as an endothelin receptor antagonist, which plays a critical role in managing conditions associated with excessive endothelin activity, such as pulmonary arterial hypertension.
The synthesis of Bosentan-13C2, d4 typically involves the following steps:
The synthesis requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry are often employed to confirm the successful incorporation of isotopes.
The molecular formula for Bosentan-13C2, d4 is . The structure features:
The molecular weight of Bosentan-13C2, d4 is approximately 555.64 g/mol. The presence of deuterium increases the stability of certain bonds within the molecule.
Bosentan-13C2, d4 can participate in various chemical reactions similar to those involving non-labeled bosentan. These reactions include:
The isotopic labeling allows researchers to distinguish Bosentan-13C2, d4 from endogenous compounds during analytical procedures such as mass spectrometry or nuclear magnetic resonance spectroscopy.
Bosentan functions by antagonizing both endothelin receptor types (ETA and ETB), leading to vasodilation and reduced vascular resistance. The mechanism involves:
Clinical studies have shown that bosentan reduces pulmonary arterial pressure and improves exercise capacity in patients with pulmonary arterial hypertension.
Analytical methods such as HPLC coupled with mass spectrometry are commonly employed for quantifying Bosentan-13C2, d4 in biological samples due to its unique isotopic signature.
Bosentan-13C2, d4 has several important scientific uses:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7